![molecular formula C22H23ClN4O5S2 B2498077 Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851080-34-7](/img/structure/B2498077.png)
Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H23ClN4O5S2 and its molecular weight is 523.02. The purity is usually 95%.
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Biological Activity
Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H23ClN4O3S
- Molecular Weight : 511.1 g/mol
- CAS Number : 1101177-25-6
The biological activity of this compound can be attributed to its structural components, particularly the thiazole moiety which is known for its diverse pharmacological effects. Thiazole derivatives have been extensively studied for their roles in:
- Antitumor Activity : Compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. Research indicates that modifications on the thiazole ring can enhance antiproliferative activity through interactions with cellular targets such as Bcl-2 proteins .
- Anticonvulsant Properties : Some thiazole derivatives have demonstrated anticonvulsant effects, suggesting a potential application in treating epilepsy .
Anticancer Activity
A variety of studies have explored the anticancer properties of thiazole-containing compounds. For instance:
Compound | IC50 (µg/mL) | Target Cell Line |
---|---|---|
Compound 1 | 1.61 ± 1.92 | A-431 (human epidermoid carcinoma) |
Compound 2 | 1.98 ± 1.22 | Jurkat (human T lymphocyte) |
These findings suggest that structural features such as halogen substitutions (e.g., chlorine) on the aromatic rings can significantly influence activity .
Antimicrobial Activity
In addition to anticancer effects, thiazole derivatives have shown promise as antimicrobial agents. For example, a study evaluated various thiazole derivatives against Mycobacterium tuberculosis, revealing moderate to good anti-tubercular activity:
Compound | MIC (µg/mL) | Inhibition (%) |
---|---|---|
Compound A | 250 | 98 |
Compound B | 100 | 99 |
Such results highlight the therapeutic potential of these compounds in treating infectious diseases .
Case Studies and Research Findings
Recent literature has documented several case studies involving the biological activity of thiazole derivatives:
- Antitumor Studies : A series of benzothiazole-based compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of electron-donating groups significantly enhanced their activity .
- Anticonvulsant Research : Compounds derived from thiazoles exhibited significant anticonvulsant properties in animal models, suggesting a mechanism involving modulation of neurotransmitter systems .
- Clinical Trials : Some thiazole derivatives are currently undergoing clinical trials to evaluate their efficacy and safety profiles in humans, particularly for cancer and neurological disorders .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and sulfonamide groups often exhibit notable biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anti-inflammatory : Potential to inhibit inflammatory pathways.
- Anticancer : Demonstrated efficacy in various cancer cell lines.
In particular, the presence of the 5-chloro-4-methylbenzo[d]thiazole moiety suggests enhanced anticancer properties. Studies have shown that derivatives with similar structures can exhibit significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values indicating effective inhibition of cell proliferation .
Case Studies
Several studies have documented the applications of similar thiazole-based compounds:
Properties
IUPAC Name |
ethyl 4-[4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5S2/c1-3-32-22(29)26-10-12-27(13-11-26)34(30,31)16-6-4-15(5-7-16)20(28)25-21-24-19-14(2)17(23)8-9-18(19)33-21/h4-9H,3,10-13H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOAIBLSXDPKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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